4-Pyridylcarbinol N-oxide chemical structure and properties
4-Pyridylcarbinol N-oxide chemical structure and properties
An In-depth Technical Guide to 4-Pyridylcarbinol N-oxide: Structure, Properties, and Applications
Introduction: The Strategic Importance of the N-O Moiety
In the landscape of medicinal chemistry and materials science, pyridine N-oxides represent a class of compounds with unique and highly valuable properties. The introduction of an N-oxide functional group to a pyridine ring fundamentally alters its electronic character, reactivity, and physicochemical properties. This transformation converts the electron-deficient pyridine nucleus into a system with significant electron-donating capabilities, unlocking novel synthetic pathways and biomedical applications.[1][2][3]
This guide focuses on a specific, yet significant, member of this class: 4-Pyridylcarbinol N-oxide. Also known as (1-oxidopyridin-1-ium-4-yl)methanol or 4-(Hydroxymethyl)pyridine 1-oxide, this molecule combines the characteristic N-oxide functionality with a primary alcohol group, making it a versatile building block for drug development and crystal engineering.[4][5] We will explore its core chemical structure, physicochemical properties, synthesis, and pivotal applications, providing researchers and drug development professionals with a comprehensive technical overview.
PART 1: Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is the foundation of its application. 4-Pyridylcarbinol N-oxide is a crystalline solid at room temperature, possessing a unique electronic distribution that dictates its behavior.[6]
Molecular Structure
The structure features a pyridine ring where the nitrogen atom is oxidized, forming a coordinate covalent bond with an oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen. A hydroxymethyl (-CH₂OH) group is substituted at the 4-position of the ring.
Caption: Chemical structure of 4-Pyridylcarbinol N-oxide.
Physicochemical and Computed Properties
The key properties of 4-Pyridylcarbinol N-oxide are summarized below. The N-oxide group significantly increases the molecule's polarity and hydrogen bonding capacity compared to its parent compound, 4-pyridylcarbinol.[7]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₂ | [4][6] |
| Molecular Weight | 125.13 g/mol | [4][6] |
| Appearance | Crystals | [6] |
| Melting Point | 124-127 °C (lit.) | [6] |
| CAS Number | 22346-75-4 | [4][6] |
| SMILES String | OCc1cccc1 | [6] |
| InChI Key | ZJGXPKKVSNSGRJ-UHFFFAOYSA-N | [4][6] |
| Topological Polar Surface Area | 45.7 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for structure confirmation. For 4-Pyridylcarbinol N-oxide, characteristic spectral data are available from various databases.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectra are available and provide detailed information about the hydrogen and carbon framework of the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the O-H stretch from the alcohol, C-H stretches from the aromatic ring, and a strong band associated with the N-O moiety.[4] The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides.[2]
PART 2: Synthesis and Reactivity
The synthesis of pyridine N-oxides is a well-established field, with the oxidation of the parent pyridine being the most common route. This transformation is pivotal as it modulates the ring's reactivity, making positions 2 and 4 susceptible to both nucleophilic and electrophilic attack.[3][8][9]
General Synthesis: N-Oxidation of Pyridines
The conversion of a pyridine derivative to its corresponding N-oxide is typically achieved using an oxidizing agent that can deliver an oxygen atom to the nitrogen. Common reagents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[2][10][11] The choice of oxidant and reaction conditions can be tailored to the specific substrate to ensure high yield and purity.
Caption: Generalized workflow for the synthesis of Pyridine N-oxides.
Representative Experimental Protocol (General)
This protocol is a generalized representation for the N-oxidation of a pyridine substrate, based on common laboratory procedures.[2][10]
-
Preparation: Dissolve the starting pyridine compound (e.g., 4-pyridylcarbinol) in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
-
Oxidation: Slowly add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 equivalents) to the stirred solution, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-oxide.
Chemical Reactivity
The N-oxide group dramatically alters the pyridine ring's reactivity. While the parent pyridine ring is electron-deficient and generally resistant to electrophilic substitution, the N-oxide functionality can donate electron density into the ring, activating the 4-position (and 2-position) towards electrophiles.[1][8] Conversely, the polarized N-O bond facilitates nucleophilic substitution at the 2- and 4-positions, often after activation of the oxygen atom with an electrophile (e.g., an acid anhydride).[3][12] This dual reactivity makes pyridine N-oxides, including 4-pyridylcarbinol N-oxide, powerful synthetic intermediates.
PART 3: Applications in Drug Development and Research
The unique properties of the N-oxide group make it a "privileged" functional group in medicinal chemistry. Its inclusion in a molecule can profoundly and beneficially impact its biological and pharmaceutical properties.[7]
Enhancing Physicochemical Properties and Use as Coformers
A primary challenge in drug development is overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs). The highly polar N-oxide group can form strong hydrogen bonds, significantly enhancing the water solubility of a parent molecule.[5][7]
Furthermore, pyridine N-oxides, including 4,4′-bipyridine-N,N′-dioxide, have been successfully used as "coformers".[5][13] In this strategy, the N-oxide is co-crystallized with an API. The robust hydrogen bonds formed between the N-oxide oxygen and hydrogen bond donors on the drug molecule (like -OH or -COOH groups) create a stable, new crystalline solid (a cocrystal) with improved properties such as solubility, stability, and bioavailability.[5][13] The hydroxymethyl group on 4-pyridylcarbinol N-oxide provides an additional site for hydrogen bonding, enhancing its potential as a versatile coformer.
Role as Prodrugs and Bioactive Molecules
The N-oxide moiety can be metabolically reduced back to the parent pyridine in vivo.[7] This property is exploited in the design of prodrugs. For instance, an N-oxide derivative of a drug might be more soluble or have better absorption characteristics. Once absorbed, it is reduced by enzymes (such as cytochrome P450 reductases) to release the active parent drug.
This reductive activation is particularly relevant for developing hypoxia-activated prodrugs for cancer therapy.[5][7] Solid tumors often have regions of low oxygen (hypoxia), where reductase enzyme activity is high. An N-oxide prodrug can be designed to be stable in normal tissues but selectively reduced and activated in the hypoxic tumor environment, leading to targeted drug release and reduced systemic toxicity.[5]
PART 4: Safety and Handling
As with any laboratory chemical, proper handling of 4-Pyridylcarbinol N-oxide is essential. It is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat. For handling the solid powder, a dust mask (e.g., type N95) is recommended to avoid inhalation.[6]
-
Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling. Avoid breathing dust.[15] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[14]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.[14]
GHS Hazard Information
| Code(s) | Statement | Classification |
| H315 | Causes skin irritation | Skin Irritant, Cat. 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Cat. 2 |
| H335 | May cause respiratory irritation | STOT SE, Cat. 3 |
Source: Aggregated GHS information.[4][6]
Conclusion
4-Pyridylcarbinol N-oxide is more than just a simple derivative of pyridine. The strategic placement of the N-oxide and hydroxymethyl groups creates a molecule of significant interest for synthetic chemists, materials scientists, and pharmaceutical researchers. Its dual reactivity, potent hydrogen bonding capabilities, and metabolic lability make it a valuable building block for creating novel compounds and a powerful tool for modulating the properties of active pharmaceutical ingredients. As research into cocrystals, prodrugs, and advanced materials continues to grow, the utility and importance of versatile molecules like 4-Pyridylcarbinol N-oxide are set to expand further.
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